molecular formula C23H29N3O4 B5705736 N'-[(1E)-1-(3,4-Dimethoxyphenyl)propylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide

N'-[(1E)-1-(3,4-Dimethoxyphenyl)propylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide

Cat. No.: B5705736
M. Wt: 411.5 g/mol
InChI Key: QEQSTIQROMCAIP-HIXSDJFHSA-N
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Description

N’-[(1E)-1-(3,4-Dimethoxyphenyl)propylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a dimethoxyphenyl group, a propylidene linkage, a morpholinylmethyl group, and a benzohydrazide moiety, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-Dimethoxyphenyl)propylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the condensation reaction between 3,4-dimethoxybenzaldehyde and a suitable hydrazide derivative under acidic or basic conditions to form the hydrazone intermediate. This intermediate is then reacted with morpholine and formaldehyde to introduce the morpholinylmethyl group, followed by further functionalization to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-Dimethoxyphenyl)propylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N’-[(1E)-1-(3,4-Dimethoxyphenyl)propylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-Dimethoxyphenyl)propylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(3,4-Dimethoxyphenyl)propylidene]-4-[(morpholin-4-YL)methyl]benzohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)propylideneamino]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-4-20(19-9-10-21(28-2)22(15-19)29-3)24-25-23(27)18-7-5-17(6-8-18)16-26-11-13-30-14-12-26/h5-10,15H,4,11-14,16H2,1-3H3,(H,25,27)/b24-20+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQSTIQROMCAIP-HIXSDJFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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